2-Ethynylpiperidine

Overview

Description

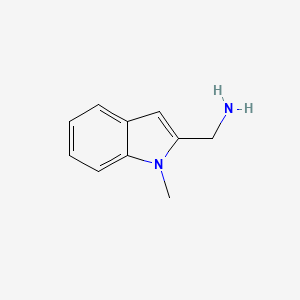

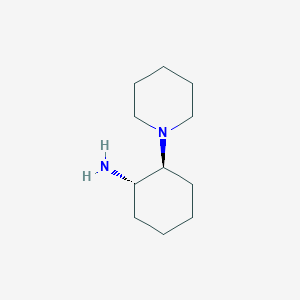

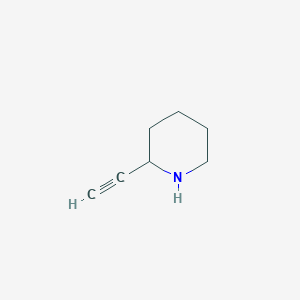

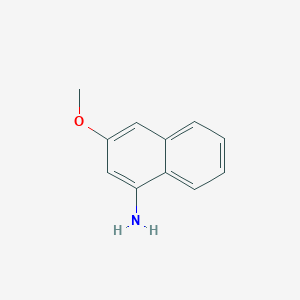

2-Ethynylpiperidine is an organic compound with the molecular formula C7H11N . It is a structural element found in many pharmaceuticals and alkaloids . The name “piperidine” comes from the Latin word “piper”, which means pepper .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and five carbon atoms . The average mass is 109.169 Da and the monoisotopic mass is 109.089149 Da .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H11N . The average mass is 109.169 Da and the monoisotopic mass is 109.089149 Da .

Scientific Research Applications

DNA Metabolic Labeling

A study by (Neef & Luedtke, 2011) explored the use of arabinofuranosyl-ethynyluracil derivatives for metabolic labeling of DNA in vivo. This method aims to minimize the impact on genome function while being incorporated into DNA, making it suitable for applications in basic research, biotechnology, and drug discovery.

Synthesis Route for Ethynyl-dUTP

Röthlisberger, Levi‐Acobas, & Hollenstein (2017) developed a new synthetic route for ethynyl-dUTP to avoid the formation of modified nucleoside triphosphates that could interfere with selection experiments like SELEX. This route is significant for biosensing applications and potent aptamer selection experiments (Röthlisberger et al., 2017).

Analgesic and Anti-Bacterial Properties

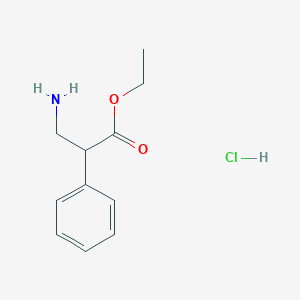

Research by Yu et al. (2009) synthesized novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds exhibited analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties. This study highlights the potential use of ethynylpiperidine derivatives in developing new pharmaceutical agents (Yu et al., 2009).

Total Synthesis of Anticancer Compounds

Ying & Herndon (2013) reported the total synthesis of anticancer compounds antofine and cryptopleurine, starting from 2-ethynylpyrrolidine or 2-ethynylpiperidine derivatives. This synthesis route is significant for the development of new anticancer therapies (Ying & Herndon, 2013).

Soil Nitrification Inhibition

McCarty & Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their findings suggest its potential as a fertilizer amendment for retarding nitrification of fertilizer nitrogen in soil, showcasing an agricultural application of this compound (McCarty & Bremner, 1990).

Molecular Diode Development

Derosa, Guda, & Seminario (2003) explored the use of the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule in the development of a programmable molecular diode. This application demonstrates the potential of ethynyl derivatives in nanotechnology and electronic device fabrication (Derosa et al., 2003).

Future Directions

properties

IUPAC Name |

2-ethynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWKJWIPJPYKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561063 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959918-17-3 | |

| Record name | 2-Ethynylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)